N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide
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Overview
Description
N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide, also known as HNB, is a chemical compound with potential applications in various fields of science. HNB is a yellow crystalline solid that is soluble in organic solvents and sparingly soluble in water. This compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various scientific experiments.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antioxidant Agent
This compound exhibits potential as an antimicrobial and antioxidant agent. Its structure, characterized by the presence of nitro groups, is conducive to pharmacological activity. Studies have shown that similar compounds with nitro substitutions demonstrate significant antibacterial and antifungal properties . These properties make it a candidate for further research in developing new therapeutic agents.
Materials Science: Nonlinear Optical Material
In materials science, the compound’s molecular structure suggests it could be useful in nonlinear optical (NLO) applications. Schiff bases, to which this compound belongs, are known for their NLO properties, which are essential for frequency conversion, optical limiting, and optoelectronic applications . The compound’s ability to form stable complexes with metals can be exploited to create materials that manipulate light at the molecular level.
Analytical Chemistry: Electrochemical Sensing
The compound’s derivatives can be used to modify electrodes for electrochemical sensing. For instance, self-assembled monolayers of similar compounds on glassy carbon electrodes have been studied for the determination of pharmaceuticals like hydroxychloroquine . This application is crucial for developing sensitive and selective sensors for drug monitoring.
Environmental Science: Eco-friendly Adhesives
Research has been directed towards developing robust adhesives with tunable degradability for both clinical and ecological applications . The compound’s structural features could be utilized to design adhesives that offer strong bonding and controlled degradation, aligning with environmental sustainability goals.
Pharmacology: Cytotoxicity Studies
Organotin(IV) complexes derived from related Schiff bases have been synthesized and evaluated for their in vitro cytotoxicities . These studies are fundamental in pharmacology for assessing the therapeutic potential and safety of new compounds.
Chemistry: Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel organic compounds. Its reactivity allows for various chemical transformations, leading to the creation of new molecules with potential applications in drug development and other chemical industries .
Mechanism of Action
Target of Action
Similar compounds have been found to target the3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the elongation cycle.
Mode of Action
This disruption could lead to a halt in the growth and proliferation of the organism, such as bacteria .
Biochemical Pathways
The compound likely affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This inhibition could disrupt the elongation cycle of fatty acid synthesis, leading to downstream effects on the organism’s growth and proliferation.
Result of Action
Based on its potential mode of action, it could lead to a disruption in the fatty acid biosynthesis pathway, affecting the growth and proliferation of the organism .
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWKXFKDEYZNHQ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.